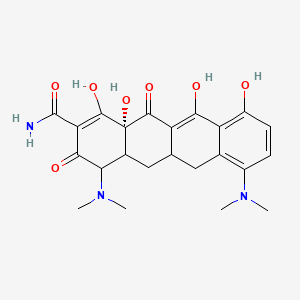

(4S,4aS,5aR,12aS)4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide;(4S,4aS,5aR,12aS)4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Minocycline is a second-generation tetracycline antibiotic that is widely used to treat a variety of bacterial infections. It is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria. Minocycline is often used to treat conditions such as acne, pneumonia, and certain types of arthritis. It was first described in the literature in 1966 and was granted FDA approval on June 30, 1971 .

Vorbereitungsmethoden

Minocycline is synthesized through a series of chemical reactions that modify the structure of tetracycline. The synthetic route involves the modification of carbons 7-9 on the D ring of the tetracycline molecule to enhance its efficacy. The industrial production of minocycline typically involves the use of various reagents and solvents under controlled conditions to ensure the purity and stability of the final product .

Analyse Chemischer Reaktionen

Minocycline undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include proline, hydroxyl acetone, and nitro-benzaldehyde. One notable reaction is the proline-catalyzed three-component Mannich reaction, which involves the formation of a new carbon-carbon bond. The major products formed from these reactions are typically derivatives of minocycline with enhanced biological activity .

Wissenschaftliche Forschungsanwendungen

Minocycline has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of antibiotic action. In biology, minocycline is used to investigate the effects of antibiotics on bacterial protein synthesis. In medicine, it is used to treat various infections and inflammatory conditions. Additionally, minocycline has shown promise as a therapeutic agent for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, due to its anti-inflammatory and neuroprotective properties .

Wirkmechanismus

Minocycline exerts its effects by inhibiting bacterial protein synthesis. It enters bacterial cells through porins and binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell. Minocycline also has anti-inflammatory and anti-apoptotic properties, which contribute to its therapeutic effects in non-bacterial diseases .

Vergleich Mit ähnlichen Verbindungen

Minocycline is often compared to other tetracycline antibiotics, such as doxycycline and tetracycline. While all three compounds share a similar mechanism of action, minocycline is unique in its ability to penetrate the blood-brain barrier, making it particularly effective for treating central nervous system infections. Additionally, minocycline has a longer half-life and higher bioavailability compared to doxycycline and tetracycline, which enhances its therapeutic efficacy .

Similar Compounds::- Doxycycline

- Tetracycline

- Oxytetracycline

Eigenschaften

Molekularformel |

C23H27N3O7 |

|---|---|

Molekulargewicht |

457.5 g/mol |

IUPAC-Name |

(12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9?,11?,17?,23-/m0/s1 |

InChI-Schlüssel |

FFTVPQUHLQBXQZ-KHKMKUPUSA-N |

Isomerische SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |

Kanonische SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-[(7aS)-1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14068725.png)